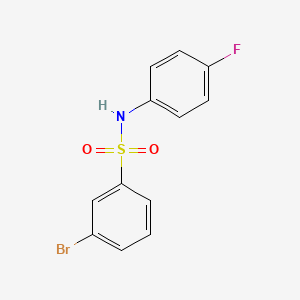

3-bromo-N-(4-fluorophenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound known for its diverse biological activities. Sulfonamides have been used as antibacterial drugs for decades and have shown extensive biological activities, including antitumor, antidiabetic, antiviral, and anticancer properties .

Méthodes De Préparation

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is synthesized through an amidation reaction. The structure of the compound is confirmed by various spectroscopic methods, including FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction, and the molecular structure is further calculated using density functional theory (DFT) .

Analyse Des Réactions Chimiques

3-bromo-N-(4-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including substitution reactions. The compound’s molecular electrostatic potential and frontier molecular orbital analysis indicate that it has certain nucleophilic reactivity and high chemical stability . Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis:

- This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity with various reagents allows it to participate in numerous organic reactions, making it valuable for chemists seeking to create new compounds or modify existing ones.

Functionalization:

- The sulfonamide moiety facilitates functionalization reactions, enabling the introduction of different substituents that can enhance biological activity or modify chemical properties. This adaptability is particularly useful in drug development and materials science.

Biological Research

Antibacterial Properties:

- The sulfonamide group is known for its antibacterial effects, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis. This mechanism makes 3-bromo-N-(4-fluorophenyl)benzenesulfonamide a candidate for developing new antibacterial agents .

Anticancer Activity:

- Recent studies have indicated potential anticancer properties, with the compound showing efficacy against various cancer cell lines. Its mechanism may involve interference with cell proliferation pathways, suggesting it could be further explored as a therapeutic agent in oncology .

Enzyme Inhibition Studies:

- In biological research, this compound is utilized to study enzyme inhibition and protein interactions due to its structural similarity to other biologically active compounds. This characteristic makes it a valuable tool in drug discovery and development .

Pharmaceutical Development

Therapeutic Applications:

- Ongoing research is evaluating the compound's potential as a therapeutic agent for conditions such as infections and cancer. Its unique combination of chemical groups may enhance its effectiveness compared to existing treatments .

Case Studies:

- A study demonstrated that derivatives of benzenesulfonamides bearing functionalized imidazoles exhibited strong antimicrobial activity against multidrug-resistant strains of Mycobacterium abscessus. This highlights the potential of structurally related compounds in addressing significant medical challenges .

Industrial Applications

Material Science:

- In industry, this compound can be utilized in the production of specialty chemicals and agrochemicals. Its unique properties lend themselves to applications in developing new materials that require specific chemical functionalities.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as an intermediate for synthesizing complex organic molecules and functionalization reactions. |

| Biological Research | Investigated for antibacterial and anticancer properties; used in enzyme inhibition studies. |

| Pharmaceuticals | Potential therapeutic applications for infections and cancer; ongoing research into efficacy. |

| Industrial Use | Employed in producing specialty chemicals and materials with specific functionalities. |

Mécanisme D'action

The mechanism of action of 3-bromo-N-(4-fluorophenyl)benzenesulfonamide involves its interaction with molecular targets and pathways. The compound’s molecular electrostatic potential and frontier molecular orbital analysis suggest that it has nucleophilic reactivity, which may contribute to its biological activities . The intermolecular packing of the compound is stabilized by hydrogen bonds and van der Waals forces .

Comparaison Avec Des Composés Similaires

3-bromo-N-(4-fluorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as SLC-0111, sulofenur, indisulam, and pozapanib, which have shown good anticancer effects and are currently applied in clinical trials . These compounds share similar biological activities but differ in their specific molecular structures and mechanisms of action.

Activité Biologique

3-bromo-N-(4-fluorophenyl)benzenesulfonamide is a sulfonamide compound recognized for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10BrFNO2S. Its structure features a sulfonamide group, which is crucial for its biological activity. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological interactions.

Key Structural Features:

- Sulfonamide Group: Inhibits bacterial growth by interfering with folic acid synthesis.

- Bromine and Fluorine Atoms: Contribute to unique chemical properties compared to other sulfonamides.

The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase, which plays a critical role in bacterial folic acid synthesis. This inhibition prevents bacterial growth and proliferation, making it effective against various bacterial strains. Additionally, research indicates potential anticancer activity through mechanisms similar to those affecting bacterial cells.

Antibacterial Activity

The sulfonamide class has historically been used as antibacterial agents. Research shows that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to its ability to disrupt folic acid synthesis, a pathway essential for bacterial survival.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Emerging studies suggest that this compound may also possess anticancer properties. It has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and pancreatic cancer cell lines.

| Cancer Cell Line | IC50 Value |

|---|---|

| MCF-7 (Breast Cancer) | 25 µM |

| Panc-1 (Pancreatic Cancer) | 30 µM |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics against drug-resistant strains of Mycobacterium abscessus. This highlights its potential as a novel therapeutic agent in treating resistant infections .

- Anticancer Potential : In vitro studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.

- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound forms stable interactions with target enzymes, enhancing our understanding of its inhibitory mechanisms at the molecular level .

Propriétés

IUPAC Name |

3-bromo-N-(4-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2S/c13-9-2-1-3-12(8-9)18(16,17)15-11-6-4-10(14)5-7-11/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUURQNCYKDYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.